molecular formula C20H14Cl2O4 B13136471 2,6-Bis(2-chloroprop-2-en-1-yl)-1,5-dihydroxyanthracene-9,10-dione CAS No. 113681-13-3

2,6-Bis(2-chloroprop-2-en-1-yl)-1,5-dihydroxyanthracene-9,10-dione

Cat. No.: B13136471
CAS No.: 113681-13-3
M. Wt: 389.2 g/mol
InChI Key: XILBAIOQIGHZQO-UHFFFAOYSA-N
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Description

2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with two 2-chloroallyl groups and two hydroxyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups at the 1 and 5 positions. The final step involves the addition of 2-chloroallyl groups at the 2 and 6 positions. This process often requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The 2-chloroallyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the 2-chloroallyl groups under basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and 2-chloroallyl groups play a crucial role in its reactivity and biological activity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the 2-chloroallyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroanthracene-9,10-dione: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    1,5-Dihydroxyanthracene-9,10-dione: Lacks 2-chloroallyl groups, affecting its overall reactivity and biological activity.

    2,6-Bis(2-bromoallyl)-1,5-dihydroxyanthracene-9,10-dione: Similar structure but with bromo substituents, which can alter its chemical properties and reactivity.

Uniqueness

2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and 2-chloroallyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in synthetic chemistry, material science, and biomedical research.

Properties

CAS No.

113681-13-3

Molecular Formula

C20H14Cl2O4

Molecular Weight

389.2 g/mol

IUPAC Name

2,6-bis(2-chloroprop-2-enyl)-1,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H14Cl2O4/c1-9(21)7-11-3-5-13-15(17(11)23)19(25)14-6-4-12(8-10(2)22)18(24)16(14)20(13)26/h3-6,23-24H,1-2,7-8H2

InChI Key

XILBAIOQIGHZQO-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=C)Cl)O)Cl

Origin of Product

United States

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